molecular formula C26H20N2 B14529406 1,1,4-Triphenyl-1,2-dihydrophthalazine CAS No. 62761-79-9

1,1,4-Triphenyl-1,2-dihydrophthalazine

Cat. No.: B14529406
CAS No.: 62761-79-9
M. Wt: 360.4 g/mol
InChI Key: LKHSBDRKSODKIS-UHFFFAOYSA-N
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Description

1,1,4-Triphenyl-1,2-dihydrophthalazine is an organic compound with the molecular formula C26H20N2 It is a derivative of phthalazine and is characterized by the presence of three phenyl groups attached to the phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4-Triphenyl-1,2-dihydrophthalazine can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of benzaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized to produce the desired phthalazine derivative. The reaction typically requires the use of a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1,4-Triphenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phthalazine-1,4-dione derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1,1,4-Triphenyl-1,2-dihydrophthalazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor for the development of pharmaceutical agents with various therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,4-Triphenyl-1,2-dihydrophthalazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4-Triphenyl-1,2-dihydrophthalazine is unique due to the presence of three phenyl groups, which impart specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

CAS No.

62761-79-9

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

1,1,4-triphenyl-2H-phthalazine

InChI

InChI=1S/C26H20N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,28H

InChI Key

LKHSBDRKSODKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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